Positional Isomer Differentiation: Ortho (2-) vs. Meta (3-) vs. Para (4-) Formylaminobenzoic Acid — Lipophilicity and Acidity Comparison
The ortho-substituted 2-(formylamino)benzoic acid (CAS 3342-77-6) is the most lipophilic of the three positional isomers, with an XLogP3 of 1.90, compared with 1.3 for the meta-isomer (CAS 28533-42-8) and 0.9 for the para-isomer (CAS 28533-43-9) [1]. This represents an approximately 1.0 log unit difference between the ortho and para forms, corresponding to a ~10-fold difference in octanol-water partition coefficient, which directly impacts reversed-phase chromatographic retention and biological membrane permeability [1]. Additionally, the predicted pKa of the ortho-isomer (3.36 ± 0.36) is 0.65 units lower than that of the meta-isomer (4.01 ± 0.10), meaning that at pH 4.0 the ortho-isomer is substantially more ionized, affecting solubility, extraction efficiency, and ionization-state-dependent biological recognition .
| Evidence Dimension | Lipophilicity (XLogP3) and acidity (predicted pKa) of formylaminobenzoic acid positional isomers |
|---|---|
| Target Compound Data | XLogP3: 1.90; pKa: 3.36 ± 0.36 (predicted) |
| Comparator Or Baseline | 3-(Formylamino)benzoic acid: XLogP3 1.3, pKa 4.01 ± 0.10; 4-(Formylamino)benzoic acid: XLogP3 0.9 |
| Quantified Difference | ΔXLogP3 (ortho vs. para) = 1.0 log unit (~10-fold); ΔpKa (ortho vs. meta) = 0.65 units |
| Conditions | Computed/predicted physicochemical properties; XLogP3 by PubChem; pKa predicted values from ChemicalBook and chem960.com |
Why This Matters
When developing LC-MS methods, extraction protocols, or biological assays, the ~10-fold lipophilicity difference between isomers dictates that 2-(formylamino)benzoic acid cannot be used interchangeably with its para-isomer without substantially altering retention time, recovery, and cell permeability.
- [1] Plantaedb. 2-(Formylamino)benzoic acid (XLogP 1.90). https://plantaedb.com; PubChem. 3-(Formylamino)benzoic acid CID 2758730 (XLogP3 1.3). https://pubchem.ncbi.nlm.nih.gov; PubChem. 4-(Formylamino)benzoic acid CID 232524 (XLogP3 0.9). https://pubchem.ncbi.nlm.nih.gov View Source
